Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:
- Cyclopentyl ester at position 2.
- 4-Methoxyphenyl substituent at position 7 (electron-donating group).
- 3-Nitrophenyl substituent at position 4 (electron-withdrawing group).
- Methyl group at position 2.
- Oxo group at position 3.
Hexahydroquinolines are pharmacologically significant, exhibiting calcium channel modulation, antibacterial, and antioxidant activities . The unique substitution pattern of this compound may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-17-26(29(33)37-23-8-3-4-9-23)27(19-6-5-7-21(14-19)31(34)35)28-24(30-17)15-20(16-25(28)32)18-10-12-22(36-2)13-11-18/h5-7,10-14,20,23,27,30H,3-4,8-9,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHINREAMZRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386526 | |
| Record name | ST50009289 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5726-44-3 | |
| Record name | ST50009289 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Amino derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Substituent Analysis (Position 4 and 7)
The 3-nitrophenyl group at position 4 distinguishes the target compound from analogs with methoxy, hydroxy, or halogenated aryl groups. Key comparisons include:
Ester Group Impact
Electronic and Solubility Profiles
- However, it reduces aqueous solubility compared to methoxy or hydroxy analogs .
- Methoxy/Hydroxy Groups : Compounds with 4-methoxyphenyl () or hydroxy groups () exhibit higher solubility due to polar substituents.
Crystallographic and Conformational Insights
- Ring Puckering: Hexahydroquinoline derivatives often exhibit chair or boat conformations. The cyclohexane ring in the target compound may adopt a chair conformation, as seen in similar structures analyzed via SHELX and OLEX2 .
- Hydrogen Bonding : The oxo group at position 5 and ester carbonyl can act as hydrogen bond acceptors, influencing crystal packing (e.g., Etter’s graph set analysis ).
Biological Activity
Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The unique structural features of this compound contribute to its interactions with various biological targets.
Chemical Structure and Properties
The IUPAC name of the compound highlights its complex structure, which includes multiple aromatic and aliphatic components. The presence of functional groups such as methoxy and nitro enhances its reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C29H30N2O6 |
| Molecular Weight | 486.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5726-44-3 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes by binding to their active sites, leading to various biological effects such as anti-inflammatory or anti-cancer activities. The compound's mechanism can involve:
- Enzyme Inhibition: Binding to enzymes and preventing substrate access.
- Receptor Modulation: Interacting with receptors to alter signaling pathways.
Biological Activities
Research indicates that cyclopentyl derivatives exhibit a range of biological activities:
- Anticancer Activity: Studies have shown that compounds in the hexahydroquinoline class can inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial strains.
Case Studies
Several studies have investigated the biological activity of similar compounds within the hexahydroquinoline class:
- A study on a related hexahydroquinoline derivative demonstrated significant cytotoxic effects against breast cancer cells (IC50 values ranging from 10 to 20 µM) .
- Another investigation showed that a compound with a similar structure exhibited anti-inflammatory properties in a carrageenan-induced paw edema model in rats, significantly reducing swelling compared to control groups .
Experimental Data
The following table summarizes key findings from studies on cyclopentyl derivatives:
Q & A
Basic: What are the key considerations for optimizing the synthesis of this hexahydroquinoline derivative?
Answer:
The synthesis typically involves multi-step routes, including:
- Condensation of substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) with amines under acid catalysis to form imine intermediates.
- Cyclization with cyclohexanone derivatives to construct the hexahydroquinoline core.
- Esterification with cyclopentanol to introduce the cyclopentyl ester group.
Critical parameters include:
- Temperature control (e.g., 60–80°C for imine formation ).
- Reaction time optimization (e.g., 12–24 hours for cyclization ).
- Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies substituent positions (e.g., methoxyphenyl proton signals at δ 3.7–3.9 ppm ).
- 2D NMR (COSY, HSQC) resolves complex coupling in the hexahydroquinoline ring .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ peaks via ESI-MS ).
- X-ray Crystallography: Resolves stereochemistry and confirms puckering of the hexahydroquinoline core using software like SHELX or OLEX2 .
Advanced: How can reaction mechanisms for substituent-specific cyclization be elucidated?
Answer:
- Isotopic Labeling: Track proton transfer during cyclization using deuterated solvents (e.g., D2O) .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) identify transition states and activation energies for nitro-group-directed cyclization .
- Kinetic Studies: Monitor intermediate formation via in-situ IR spectroscopy to validate proposed mechanisms .
Advanced: How should crystallographic data discrepancies (e.g., ring puckering) be resolved?
Answer:
- Refinement Tools: Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to address electron density mismatches .
- Puckering Analysis: Apply Cremer-Pople coordinates to quantify deviations from planarity in the hexahydroquinoline ring .
- Cross-Validation: Compare results with similar derivatives (e.g., ethyl 4-(3-hydroxyphenyl) analogs ) to identify systematic errors.
Advanced: What strategies are used to establish structure-activity relationships (SAR) for bioactivity?
Answer:
- Substituent Variation: Compare analogs with different aryl groups (e.g., 3-nitrophenyl vs. 4-chlorophenyl) to assess electronic effects on enzyme inhibition .
- Pharmacophore Modeling: Map steric/electronic features (e.g., nitro group as hydrogen bond acceptor) using Schrödinger’s Phase .
- Bioisosteric Replacement: Replace the cyclopentyl ester with tetrahydrofuran groups to study solubility-activity trade-offs .
Advanced: How can in vitro assays be designed to evaluate enzyme inhibition?
Answer:
- Target Selection: Prioritize enzymes linked to the compound’s scaffold (e.g., calcium channels for dihydropyridine-like activity ).
- Assay Conditions:
- Fluorescence Polarization: Measure binding affinity to kinases (e.g., EGFR) using FITC-labeled probes .
- Microscale Thermophoresis (MST): Quantify interactions with DNA gyrase (KD values) .
- Control Compounds: Include nifedipine (for calcium channels) or ciprofloxacin (for bacterial targets) as benchmarks .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
- Reproducibility Checks: Validate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual).
- Meta-Analysis: Pool data from analogs (e.g., ethyl 4-(4-fluorophenyl) derivatives ) to identify trends obscured by experimental variability .
- Molecular Dynamics (MD): Simulate binding modes under physiological conditions (e.g., explicit solvent models in AMBER) to explain divergent IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
